2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
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Overview
Description
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a bromophenyl group, as well as a phenol group substituted with a 2-methylallyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Amination: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.
Alkylation: The phenol group is alkylated with 2-methylallyl bromide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
- 2-(2-Amino-5-(4-fluorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
- 2-(2-Amino-5-(4-methylphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
Uniqueness
The uniqueness of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c1-12(2)11-26-15-7-8-16(18(25)9-15)19-17(10-23-20(22)24-19)13-3-5-14(21)6-4-13/h3-10,25H,1,11H2,2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIVQVOLZMKRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=C(C=C3)Br)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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